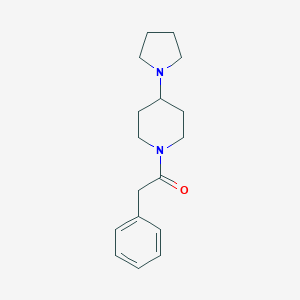![molecular formula C24H32FN3O B247052 1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine, commonly known as EBP, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields.
Mécanisme D'action
EBP acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It also has affinity for the dopamine transporter (DAT) and the sigma-1 receptor. The exact mechanism of action of EBP is still under investigation, but it is thought to modulate the levels of various neurotransmitters and neurotrophic factors in the brain.
Biochemical and Physiological Effects:
EBP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in the brain, which are important for neuroplasticity and neuronal survival. It also modulates the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation and cognitive function. EBP has been shown to have minimal effects on body weight, food intake, and locomotor activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
EBP has several advantages for lab experiments, including its high selectivity for the serotonin transporter and its ability to cross the blood-brain barrier. However, EBP has limited solubility in water and can be difficult to work with in certain experimental settings. It also has a relatively short half-life in vivo, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for research on EBP, including its potential as a therapeutic agent for Alzheimer's disease, depression, anxiety disorders, and cancer. Further studies are needed to elucidate the exact mechanism of action of EBP and to optimize its pharmacokinetic properties. The development of novel analogs and formulations of EBP may also lead to improved therapeutic efficacy and reduced side effects.
Méthodes De Synthèse
EBP can be synthesized through a multi-step process involving the reaction of 1-(2-ethoxybenzyl)piperazine with 2-fluorobenzaldehyde, followed by cyclization with piperidine. The compound can be purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
EBP has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, EBP has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, EBP has been studied as a potential treatment for depression and anxiety disorders. In oncology, EBP has been shown to have anti-tumor effects and can enhance the efficacy of chemotherapy drugs.
Propriétés
Nom du produit |
1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine |
|---|---|
Formule moléculaire |
C24H32FN3O |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-4-(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C24H32FN3O/c1-2-29-24-10-6-3-7-20(24)19-26-13-11-21(12-14-26)27-15-17-28(18-16-27)23-9-5-4-8-22(23)25/h3-10,21H,2,11-19H2,1H3 |
Clé InChI |
JXTZQKXNYKJNGK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
SMILES canonique |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)


![1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine](/img/structure/B246985.png)



